(E)-4-phenylbut-3-en-1-yl acetate, also known as (E)-4-phenylbut-3-en-2-one acetate, is an organic compound characterized by its unique structure that includes a phenyl group and an acetate moiety. The chemical formula for this compound is , and it has a molecular weight of 194.24 g/mol. The compound features a double bond between the third and fourth carbon atoms, which contributes to its reactivity and biological activity.
The structure of (E)-4-phenylbut-3-en-1-yl acetate can be represented as follows:
textO ||CH3-C-O-C=C-C6H5
This compound is primarily used in organic synthesis and has garnered interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals.
Additionally, (E)-4-phenylbut-3-en-1-yl acetate can undergo hydrolysis to yield 4-phenylbut-3-en-1-ol and acetic acid, which can further participate in additional reactions to form various derivatives .
The biological activity of (E)-4-phenylbut-3-en-1-yl acetate has been explored in several studies. It exhibits anti-inflammatory properties and has shown potential as an antibacterial agent. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further pharmacological investigations.
Research indicates that derivatives of (E)-4-phenylbut-3-en-1-yl acetate can influence enzyme activity and may serve as inhibitors for certain metabolic pathways . This suggests that the compound could be further developed into therapeutic agents.
Several methods have been developed for synthesizing (E)-4-phenylbut-3-en-1-yl acetate:
(E)-4-phenylbut-3-en-1-ylic acetate finds applications across various fields:
Studies on the interactions of (E)-4-phenylbut-3-en-1-ylic acetate with biological macromolecules have shown that it can bind to enzymes and receptors, influencing their activity. For instance, research indicates that this compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways . Understanding these interactions is crucial for developing new drugs based on this compound.
Several compounds share structural similarities with (E)-4-phenylbut-3-en-1-ylic acetate. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Pheynlbutyric Acid | Structure | Lacks the double bond; used in similar applications |
| Benzalacetone | Structure | A ketone instead of an ester; more reactive |
| Phenethyl Acetate | Structure | Different aromatic group; used in flavoring |
While these compounds share some characteristics with (E)-4-phenylbut-3-en-1-ylic acetate, its unique combination of functional groups allows for distinct reactivity and biological activity profiles. This uniqueness makes it a valuable compound for research and application in various fields.
The molecular architecture of (E)-4-phenylbut-3-en-1-yl acetate contributes directly to its olfactory properties. The phenyl group provides aromatic depth, while the acetate moiety introduces a fruity, ethereal nuance. This combination creates a diffusive scent profile reminiscent of ripe fruits and floral undertones, making it suitable for top notes in perfumes. The compound’s stability under alkaline conditions further enhances its utility in soap and detergent fragrances, where longevity is critical.
Enzymatic hydrolysis studies have revealed that (E)-4-phenylbut-3-en-1-yl acetate serves as a precursor to enantiomerically pure alcohols, which are pivotal in high-end fragrance design. For instance, Lecitase® Ultra-catalyzed hydrolysis of racemic allyl esters produces (R)-4-phenylbut-3-en-1-ol with enantiomeric excess (ee) values exceeding 93%, a process critical for synthesizing chiral fragrance components.
| Substrate | Temperature (°C) | ee of (R)-Alcohol (%) | Enantioselectivity (E) |
|---|---|---|---|
| (E)-4-Phenylbut-3-en-1-yl acetate | 20–30 | 93–99 | 38 |
| Propionate derivative | 20–30 | 34–56 | 22 |
This table highlights the superior enantioselectivity achieved with the acetate compared to its propionate counterpart, underscoring its preference in industrial biocatalysis.
In perfumery, (E)-4-phenylbut-3-en-1-yl acetate blends harmoniously with terpenes and floral aldehydes, amplifying freshness in citrus and floral compositions. Its compatibility with synthetic musks and woody ambers allows perfumers to create complex accords without compromising stability. Notably, the compound’s low skin irritation potential, inferred from its structural analogs, makes it a safer alternative to traditional allergens in cosmetic formulations.
The enzymatic synthesis of (E)-4-phenylbut-3-en-1-yl acetate through reductase-mediated pathways represents a sophisticated biotechnological approach that exploits the inherent stereoselectivity of oxidoreductase enzymes. These enzymatic systems demonstrate remarkable efficiency in controlling the stereochemical outcome of reduction reactions, particularly for compounds containing phenyl-substituted alkene moieties [1] [2].
Nicotinamide adenine dinucleotide phosphate-dependent carbonyl reductases have emerged as particularly effective biocatalysts for the stereoselective reduction of prochiral carbonyl compounds leading to optically active alcohols that serve as precursors to acetate esters [1]. Research has demonstrated that carbonyl reductases from Saccharomyces cerevisiae and short-chain dehydrogenases from Gluconobacter oxydans exhibit exceptional enantioselectivity, producing products with 100% enantiomeric excess [1]. The three-dimensional structure of these enzymes controls the stereoselectivity of the reductive products based on the geometry of the substrate and cofactor interaction [1].
Site-saturation mutagenesis has proven instrumental in enhancing the enantioselectivity of carbonyl reductases toward phenyl-substituted substrates. Engineered variants bearing double mutations, such as M242L/Q245P, demonstrate the highest enantioselectivity for the reduction of para-substituted acetophenones, yielding S-enantiomeric products in greater than or equal to 99% enantiomeric excess [2]. These mutant enzymes show inverted enantiopreference from R- to S-configuration compared to wild-type enzymes, demonstrating the critical role of specific residues in determining stereochemical outcomes [2].
The mechanistic basis for stereoselective reduction involves the precise positioning of substrates within the enzyme active site, where the interaction between the substrate and the enzyme-nicotinamide adenine dinucleotide phosphate complex determines the configuration of the reductive product [1]. Docking analysis reveals that the geometric arrangement of the substrate and cofactor governs the hydrogen transfer process and subsequent stereochemical outcome [1].
| Enzyme Source | Enantiomeric Excess | Product Configuration | Activity (U/mg) |
|---|---|---|---|
| Saccharomyces cerevisiae | 100% | R | 29.0 |
| Gluconobacter oxydans | 100% | S | Not specified |
| Sporobolomyces salmonicolor (M242L/Q245P) | ≥99% | S | Variable |
Coenzyme A-dependent acyl transfer mechanisms represent fundamental biosynthetic pathways for the formation of acetate esters, including (E)-4-phenylbut-3-en-1-yl acetate. These enzymatic processes utilize acyltransferases to catalyze the formation of ester bonds through the transfer of acyl groups from coenzyme A derivatives to appropriate alcohol acceptors [3] [4].
The adenosine triphosphate-independent acyl-coenzyme A synthesis pathway demonstrates the reverse reaction capabilities of acyl-coenzyme A:lysophospholipid acyltransferases, which can catalyze both forward and reverse reactions to facilitate acyl transfer processes [3]. Recombinant mouse acyl-coenzyme A:1-acyl-sn-glycero-3-phosphate acyltransferase exhibits the ability to synthesize acyl-coenzyme A compounds from phospholipid substrates in an adenosine triphosphate-independent manner [3]. This enzymatic system demonstrates that phosphatidic acid, rather than free fatty acids, serves as the primary acyl donor for the reaction, with lysophosphatidic acid formation occurring in a coenzyme A-dependent manner [3].
The biosynthetic pathway for acetate esters involves the conversion of alcohols and acetyl-coenzyme A to form branched-chain acetate esters through alcohol acyltransferase pathways [5]. Product-directed design of biosynthetic schemes has enabled the development of thermodynamically favorable pathways for phenethyl esters through acyltransferase-mediated trans-esterification reactions [4]. Microbial O-acyltransferases from Saccharomyces cerevisiae demonstrate capability for forming caffeic acid-derived esters, while plant N-acyltransferases from Capsicum annuum facilitate the formation of corresponding amides [4].
Systematic host strain engineering through targeted knockout of endogenous caffeoyl-coenzyme A degrading thioesterase enzymes has enabled production enhancement of phenethyl esters and amides, with titers ranging from 9.2 to 369.1 milligrams per liter [4]. The optimization of co-substrate concentrations through promoter engineering further enhances the efficiency of these biosynthetic pathways [4].
The enzymatic formation of coenzyme A derivatives follows established biochemical pathways where the synthesis involves the condensation of coumaril-coenzyme A and malonyl-coenzyme A, catalyzed by specific condensing enzymes [6]. The coumaril-coenzyme A component consists of coumaric acid residues linked to coenzyme A through adenylate residues connected by pyrophosphate groups to pantothenic acid moieties [6]. This enzymatic condensation is followed by decarboxylation reactions that yield the desired phenyl-substituted compounds [6].
Palladium-catalyzed allylic substitution reactions represent a cornerstone methodology for the synthesis of (E)-4-phenylbut-3-en-1-yl acetate and related allylic acetate compounds. These reactions proceed through well-established mechanistic pathways involving π-allyl palladium intermediates that undergo nucleophilic attack to form the desired acetate products [7] [8].
The optimization of palladium catalysts for allylic acetate formation has identified specific catalyst combinations that provide exceptional yields and selectivity. The combination of 0.5 mole percent [Pd(allyl)Cl]₂, 1.5 mole percent CyJohnPhos, and 1 equivalent of cesium carbonate achieves 99% assay yield of allene products under optimized conditions [7]. Temperature control at 60°C proves critical for maintaining high conversion rates while preserving product selectivity [7].
Ligand selection plays a crucial role in determining the efficiency of palladium-catalyzed allylic substitution reactions. Electron-donating ligands such as tricyclohexylphosphine and CyJohnPhos facilitate the formation of π-allyl palladium intermediates that are essential for the substitution mechanism [7]. The use of sterically hindered phosphine ligands enhances the regioselectivity of the reaction by controlling the approach of nucleophiles to the palladium center [7].
Base selection significantly influences the outcome of palladium-catalyzed allylic substitution reactions. Cesium carbonate demonstrates superior performance compared to other carbonate bases, with optimal loading at 1 equivalent providing maximum conversion efficiency [7]. Alternative bases such as sodium acetate trihydrate, potassium carbonate, and sodium bicarbonate show reduced effectiveness, highlighting the importance of base strength and nucleophilicity in these transformations [7].
The decarboxylative etherification of vinyl ethylene carbonate with phenols using palladium catalysts provides an alternative approach to allylic ether formation. The use of PdCl₂(dppf) catalyst promotes efficient conversion of phenols to corresponding allylic aryl ethers through the formation of new carbon-oxygen bonds with complete regioselectivity [9]. This methodology demonstrates good functional group tolerance and operational simplicity, making it suitable for scaled-up reactions [9].
| Catalyst System | Ligand | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| [Pd(allyl)Cl]₂ | CyJohnPhos | Cs₂CO₃ | 60 | 99 |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | 60 | 87 |
| [Pd(allyl)Cl]₂ | PCy₃ | Cs₂CO₃ | 60 | 93 |
| PdCl₂(dppf) | dppf | - | Variable | High |
Nickel-catalyzed cross-coupling reactions offer complementary approaches to palladium-based methodologies for the synthesis of (E)-4-phenylbut-3-en-1-yl acetate derivatives. These catalytic systems demonstrate unique reactivity patterns and stereochemical control that expand the synthetic accessibility of complex acetate esters [10] [11].
The stereospecific carbon-carbon and carbon-boron cross-coupling reactions via carbon-nitrogen and carbon-oxygen bond activation demonstrate the versatility of nickel catalysis in synthetic organic chemistry [10]. These reactions proceed with inversion of stereochemistry and achieve high yields specifically with naphthyl substituents, consistent with oxidative addition mechanisms involving open transition states [10]. The mechanistic pathway involves oxidative addition into carbon-nitrogen bonds through S_N2' transition states, which is facilitated by the open nature of the ammonium leaving group [10].
Phosphine-free reaction conditions represent a significant improvement in nickel-catalyzed cross-coupling methodologies, particularly in terms of cost-effectiveness and operational simplicity [10]. These conditions overcome previous limitations associated with naphthyl group requirements and demonstrate tolerance for ammonium salts without naphthyl substituents in higher yields [10]. The cross-coupling of electron-poor or electron-neutral aryl groups proceeds efficiently under these mild conditions [10].
The electrophiles-controlled enantioselective reductive coupling reactions demonstrate the ability of nickel catalysts to control stereochemical outcomes through substrate-controlled mechanisms [11]. The oxidative addition of nickel to allylic acetate substrates generates allylic nickel intermediates that undergo subsequent migratory insertion into alkyne substrates to form alkenyl-nickel(II) species [11]. Stoichiometric reactions confirm the involvement of these intermediates in the catalytic cycle [11].
Crossover experiments provide mechanistic insights into the reaction pathways of nickel-catalyzed transformations. When different starting materials are subjected to standard reaction conditions, the formation of expected products with high enantioselectivity demonstrates the substrate-specific nature of the stereochemical control [11]. These results support mechanisms involving initial formation of aryl-nickel complexes as key intermediates in the catalytic cycle [11].
Solvent system engineering represents a critical aspect of industrial-scale ester synthesis optimization, with significant impacts on reaction efficiency, product yield, and economic viability. The selection and optimization of solvent systems directly influence mass transfer, enzyme activity, and product recovery in large-scale manufacturing processes [12] [13] [14].
Process intensification techniques utilizing continuous flow reactors enable precise control over reaction conditions and minimize contamination risks in industrial ester production [12]. Continuous flow systems demonstrate superior performance compared to traditional batch processes through enhanced heat and mass transfer characteristics [12]. Microwave-assisted synthesis and ultrasound-assisted synthesis represent additional process intensification approaches that improve reaction efficiency and yield in industrial applications [12].
The implementation of reactive distillation systems provides significant advantages for industrial ester synthesis by integrating reaction and separation processes in a single column [15]. This approach demonstrates substantial energy savings compared to conventional multi-step processes involving separate reaction and distillation units [15]. Kinetic modeling using Non-Random Two-Liquid activity coefficient calculations enables accurate prediction of reaction behavior in reactive distillation systems [15].
Hybrid extraction-distillation processes offer energy-efficient alternatives for the recovery of bio-based esters from fermentation broths [13]. These systems achieve approximately 30-fold reduction in energy requirements compared to conventional gas-stripping processes for volatile esters such as ethyl acetate [13]. The reduced water content in downstream distillation operations and high driving force for ester extraction contribute to the superior energy efficiency of these hybrid processes [13].
Solvent-free systems using immobilized lipases demonstrate particular advantages for industrial ester synthesis through elimination of organic solvent costs and simplified product recovery [16]. The optimization of molar ratios between reactants becomes critical in solvent-free systems, as these ratios define the behavior of the reaction medium in terms of polarity, mutual solubility, and water activity [16]. The absence of organic solvents reduces environmental impact and simplifies downstream processing requirements [16].
| Process Type | Energy Reduction | Advantages | Applications |
|---|---|---|---|
| Reactive Distillation | Significant | Integrated reaction/separation | Cyclohexyl acetate |
| Hybrid Extraction-Distillation | 30-fold | Reduced water content | Bio-based esters |
| Continuous Flow | Variable | Precise control | General ester synthesis |
| Solvent-Free Systems | High | Simplified recovery | Lipase-catalyzed reactions |
Catalyst recovery and reusability frameworks constitute essential components of economically viable industrial-scale ester synthesis processes. The development of efficient catalyst recovery systems directly impacts the overall economics of manufacturing operations while contributing to environmental sustainability through reduced catalyst consumption [17] [16] [18].
Immobilized enzyme systems demonstrate exceptional reusability characteristics for industrial ester synthesis applications. Novozym 435 lipase exhibits stable performance for up to 5 cycles in esterification reactions without significant decrease in catalytic activity [17]. Analysis of used catalysts through X-ray diffraction, Fourier-transform infrared spectroscopy, Brunauer-Emmett-Teller surface area measurements, and field emission scanning electron microscopy reveals no significant changes in catalyst composition or morphology after multiple catalytic cycles [17].
Spent fluid catalytic cracking catalyst represents an innovative approach to catalyst reusability in ester synthesis, addressing both waste disposal challenges and economic considerations [17]. This heterogeneous solid acid catalyst demonstrates high efficiency for synthesizing industrially important esters including wax esters, acrylates, and plasticizers on multi-gram scales [17]. The catalyst can be easily recovered from reaction mixtures and reused for up to 5 cycles while maintaining catalytic performance [17].
Cyanogen bromide-activated agarose immobilization provides particularly effective enzyme stabilization for lipase-catalyzed esterification reactions [19]. Immobilized preparations demonstrate significantly higher activity and enantioselectivity compared to free enzymes, with kinetic resolution achieved in substantially shorter reaction times of 24-48 hours [19]. The immobilized enzyme systems produce both R-alcohols and unreacted S-esters with excellent enantiomeric excesses ranging from 90-99% [19].
The optimization of enzyme dosage requirements enables cost-effective catalyst utilization in industrial processes. Minimal enzyme dosages of 0.03 units maintain consistently high enantioselectivity with resolution factors exceeding 200, while lower dosages result in decreased conversion and optical purity of products [19]. This optimization balances catalyst costs with reaction efficiency requirements [19].
Pervaporation membrane reactor systems offer integrated catalyst recovery and product separation capabilities for continuous ester production [18]. These systems incorporate catalysts embedded in inert membranes or functional groups bonded to membrane surfaces, enabling simultaneous reaction and product recovery [18]. The selective removal of water during esterification reactions through pervaporation increases conversion efficiency while reducing energy requirements compared to conventional distillation processes [18].
| Catalyst Type | Reusability Cycles | Activity Retention | Recovery Method |
|---|---|---|---|
| Novozym 435 | 5+ | High | Physical separation |
| Spent FCC Catalyst | 5 | Stable | Simple filtration |
| Immobilized Lipase | Multiple | Enhanced | Chromatographic |
| Membrane-Bound | Continuous | Variable | Integrated separation |